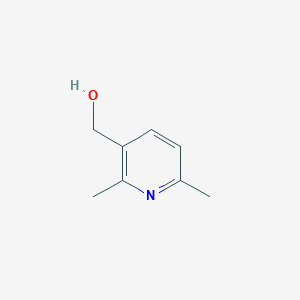

(2,6-Dimethylpyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-8(5-10)7(2)9-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGDOLFSEUKNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382810 | |

| Record name | (2,6-dimethylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582303-10-4 | |

| Record name | (2,6-dimethylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,6-Dimethylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (2,6-dimethylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and quantitative data to support researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a substituted pyridine derivative with significant potential in the synthesis of complex molecular architectures for pharmaceutical applications. Its structure, featuring a hydroxymethyl group at the 3-position of the 2,6-lutidine core, makes it a key intermediate for the development of novel therapeutic agents. This guide outlines two primary synthetic strategies, starting from the readily available 2,6-dimethylpyridine (2,6-lutidine).

Synthetic Pathways

Two principal retrosynthetic approaches have been identified for the synthesis of this compound. The first pathway proceeds through a cyanopyridine intermediate, while the second involves the formation and subsequent reduction of a pyridine carboxylate ester.

Route 1: Synthesis via 2,6-Dimethyl-3-cyanopyridine Intermediate

This pathway involves the introduction of a nitrogen-based functional group at the 3-position of 2,6-lutidine, which is then converted to the desired hydroxymethyl group.

Step 1: Synthesis of 3-Amino-2,6-dimethylpyridine

The initial and crucial step is the regioselective introduction of an amino group at the 3-position of 2,6-lutidine. This is typically achieved through nitration followed by reduction.

Experimental Protocol: Nitration of 2,6-Lutidine and Subsequent Reduction

-

Nitration: 2,6-Lutidine is carefully treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 2,6-dimethyl-3-nitropyridine. The reaction conditions must be carefully controlled to favor mono-nitration at the 3-position.

-

Reduction: The resulting 2,6-dimethyl-3-nitropyridine is then reduced to 3-amino-2,6-dimethylpyridine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2,6-Lutidine | 107.15 | - | 1.0 |

| Nitric Acid | 63.01 | - | - |

| Sulfuric Acid | 98.08 | - | - |

| Tin(II) Chloride | 189.60 | - | - |

| Hydrochloric Acid | 36.46 | - | - |

Note: Specific quantities and reaction conditions need to be optimized based on literature procedures for similar substrates.

Step 2: Synthesis of 2,6-Dimethyl-3-cyanopyridine via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting the amino group of 3-amino-2,6-dimethylpyridine into a cyano group.[1][2]

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: 3-Amino-2,6-dimethylpyridine is dissolved in a cold, aqueous acidic solution (e.g., HCl or H2SO4) and treated with a solution of sodium nitrite (NaNO2) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3]

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to yield 2,6-dimethyl-3-cyanopyridine.[1]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 3-Amino-2,6-dimethylpyridine | 122.17 | - | 1.0 |

| Sodium Nitrite | 69.00 | - | 1.1 |

| Copper(I) Cyanide | 89.56 | - | 1.3 |

| Hydrochloric Acid | 36.46 | - | - |

Step 3: Hydrolysis of 2,6-Dimethyl-3-cyanopyridine to 2,6-Dimethylnicotinic Acid

The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions.[4][5]

Experimental Protocol: Hydrolysis of the Nitrile

-

Acidic Hydrolysis: 2,6-Dimethyl-3-cyanopyridine is refluxed in a strong aqueous acid, such as sulfuric acid or hydrochloric acid, until the reaction is complete.

-

Work-up: The reaction mixture is cooled and neutralized to precipitate the 2,6-dimethylnicotinic acid, which can be collected by filtration.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2,6-Dimethyl-3-cyanopyridine | 132.16 | - | 1.0 |

| Sulfuric Acid | 98.08 | - | - |

| Sodium Hydroxide | 40.00 | - | - |

Step 4: Reduction of 2,6-Dimethylnicotinic Acid to this compound

The final step involves the reduction of the carboxylic acid to the primary alcohol. Borane reagents are often preferred for this transformation due to their chemoselectivity for carboxylic acids.[6][7][8][9][10]

Experimental Protocol: Reduction with Borane

-

Reaction Setup: 2,6-Dimethylnicotinic acid is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

Reduction: A solution of borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Quenching and Work-up: The reaction is carefully quenched with methanol, followed by an aqueous work-up to yield this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2,6-Dimethylnicotinic Acid | 151.16 | - | 1.0 |

| Borane-THF Complex | - | - | - |

| Tetrahydrofuran | 72.11 | - | - |

| Methanol | 32.04 | - | - |

Route 2: Synthesis via Methyl 2,6-Dimethylnicotinate Intermediate

This alternative pathway involves the synthesis of the methyl ester of 2,6-dimethylnicotinic acid, which is then reduced to the target alcohol.

Step 1: Synthesis of Methyl 2,6-Dimethylnicotinate

The synthesis of this key intermediate can be accomplished through various methods, often involving the construction of the pyridine ring from acyclic precursors. While a direct, high-yielding synthesis from 2,6-lutidine is not well-documented, methods for analogous compounds suggest plausible routes.

Illustrative Experimental Protocol (based on similar syntheses):

A potential route involves the condensation of an enamine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization to form the pyridine ring with the desired substitution pattern.

Due to the lack of a specific, reproducible protocol for this exact molecule in the initial literature search, further research into pyridine ring synthesis methodologies is recommended.

Step 2: Reduction of Methyl 2,6-Dimethylnicotinate to this compound

The reduction of the ester to the primary alcohol is a standard and high-yielding transformation, commonly achieved with powerful reducing agents like lithium aluminum hydride (LiAlH4).[11][12]

Experimental Protocol: Reduction with Lithium Aluminum Hydride

-

Reaction Setup: A solution of methyl 2,6-dimethylnicotinate in a dry, aprotic solvent like diethyl ether or THF is added dropwise to a stirred suspension of LiAlH4 in the same solvent at 0 °C under an inert atmosphere.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution). The resulting solids are filtered off, and the organic layer is dried and concentrated to afford this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Methyl 2,6-Dimethylnicotinate | 165.19 | - | 1.0 |

| Lithium Aluminum Hydride | 37.95 | - | - |

| Diethyl Ether/THF | - | - | - |

Summary of Quantitative Data

The following table summarizes the key molecular weights for the compounds involved in the proposed synthetic pathways. Yields are highly dependent on the specific reaction conditions and should be optimized for each step.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Lutidine | C7H9N | 107.15 |

| 3-Amino-2,6-dimethylpyridine | C7H10N2 | 122.17 |

| 2,6-Dimethyl-3-cyanopyridine | C8H8N2 | 132.16 |

| 2,6-Dimethylnicotinic Acid | C8H9NO2 | 151.16 |

| Methyl 2,6-Dimethylnicotinate | C9H11NO2 | 165.19 |

| This compound | C8H11NO | 137.18 |

Conclusion

The synthesis of this compound can be effectively achieved through multi-step synthetic sequences starting from 2,6-lutidine. The choice between the cyanopyridine and the ester pathway will depend on factors such as the availability of specific reagents, desired scale of synthesis, and the research team's expertise with particular reaction types. Both routes involve well-established chemical transformations, and the provided protocols offer a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of each step is recommended to achieve maximum yields and purity.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Borane Reagents [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 10. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

Technical Guide: Physicochemical Properties and Synthetic Insights of (2,6-Dimethylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dimethylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for a plausible synthetic route, and a visualization of its potential role in the development of therapeutic agents. Due to the limited availability of experimental data, this guide incorporates predicted properties to offer a more complete profile of the compound. All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are illustrated with diagrams.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, a combination of basic identifiers and computationally predicted values provides valuable insights into its behavior.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [Commercial Suppliers[1][2]] |

| Molecular Weight | 137.18 g/mol | [Commercial Suppliers[1][2]] |

| CAS Number | 582303-10-4 | [Commercial Suppliers[1]] |

| Predicted Boiling Point | 242.7 ± 35.0 °C | [Predicted for isomer[3]] |

| Predicted Melting Point | Not available | - |

| Predicted pKa (basic) | ~4.5 - 5.5 | [Estimated based on pyridine] |

| Predicted LogP | 1.19 | [Predicted for isomer[3]] |

| Predicted Water Solubility | Moderately soluble | [Inferred from structure] |

Synthesis of this compound

A plausible and efficient synthetic pathway to this compound involves the reduction of a corresponding carboxylic acid or its ester derivative. The following protocol details a prospective experimental approach based on established chemical principles for the synthesis of analogous pyridine derivatives.

Proposed Synthetic Route: Reduction of 2,6-Dimethylnicotinic Acid

The synthesis can be envisioned in two main stages: the preparation of 2,6-dimethylnicotinic acid and its subsequent reduction to the target alcohol.

Experimental Protocol

Step 1: Synthesis of 2,6-Dimethylnicotinic Acid

This procedure is based on the principles of the Hantzsch pyridine synthesis followed by oxidation and hydrolysis.

-

Materials: Ethyl acetoacetate, formaldehyde, ammonia, nitric acid, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate (2.0 eq), formaldehyde (1.0 eq), and a catalytic amount of a secondary amine (e.g., diethylamine) in ethanol.

-

Stir the mixture at room temperature for 24 hours to facilitate the formation of the diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

-

To the dihydropyridine intermediate, add a mild oxidizing agent, such as nitric acid, and gently heat to induce aromatization to diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

-

Isolate the resulting diester and perform alkaline hydrolysis using an excess of sodium hydroxide solution under reflux to yield the disodium salt of 2,6-dimethylpyridine-3,5-dicarboxylic acid.

-

Careful acidification with hydrochloric acid to a pH of approximately 3-4 will selectively protonate one of the carboxylate groups, which can then be decarboxylated upon heating to yield 2,6-dimethylnicotinic acid.

-

The product can be purified by recrystallization.

-

Step 2: Reduction of 2,6-Dimethylnicotinic Acid to this compound

This reduction is a critical step to obtain the target primary alcohol.

-

Materials: 2,6-Dimethylnicotinic acid, lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, anhydrous tetrahydrofuran (THF), diethyl ether, sodium sulfate, hydrochloric acid, sodium bicarbonate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (a molar excess, typically 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,6-dimethylnicotinic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Biological and Medicinal Chemistry Context

While specific signaling pathways involving this compound have not been extensively documented, its structural motifs are of significant interest in medicinal chemistry. Notably, derivatives of this compound have been explored as potential therapeutic agents.

Potential as a Scaffold for Enzyme Inhibitors

Research has indicated that compounds derived from this compound have been investigated as brain-penetrant inhibitors of enzymes in parasitic protozoa, which are responsible for neurological diseases such as human African trypanosomiasis.[4] This suggests that the this compound core can serve as a valuable scaffold for the design and synthesis of novel enzyme inhibitors.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core compound to a potential therapeutic application.

Caption: Role of this compound in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, building block in medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is still needed, predictive models and data from related structures provide a solid foundation for its further investigation. The synthetic route outlined in this guide offers a viable method for its preparation, enabling further research into its biological activities. The potential of its derivatives as enzyme inhibitors, particularly for parasitic diseases, highlights the importance of continued exploration of this and related substituted pyridines in the development of new therapeutic agents.

References

In-Depth Technical Guide: (2,6-Dimethylpyridin-3-yl)methanol (CAS 582303-10-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dimethylpyridin-3-yl)methanol, with CAS number 582303-10-4, is a vital heterocyclic building block in the field of medicinal chemistry and drug development. Its pyridine scaffold, substituted with two methyl groups and a hydroxymethyl group, offers a unique combination of structural features that are attractive for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics, particularly as a key intermediate for enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 582303-10-4 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Not specified in search results | |

| Purity | ≥97% (commercially available) | [1] |

| Classification | Heterocyclic Building Block | [1] |

Synthesis

The primary synthetic route to this compound involves the reduction of a suitable precursor, typically the corresponding carboxylic acid or its ester derivative, 2,6-dimethylnicotinic acid or its ester.

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below. This pathway highlights the key transformation from a commercially available starting material to the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general procedure can be inferred from established methods for the reduction of esters to primary alcohols. The following is a representative protocol based on the use of Lithium Aluminum Hydride (LiAlH₄).

Protocol: Reduction of Methyl 2,6-dimethylnicotinate with LiAlH₄

Materials:

-

Methyl 2,6-dimethylnicotinate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 1 M solution (for workup, if necessary)

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of methyl 2,6-dimethylnicotinate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).

-

The reaction is carefully quenched at 0 °C by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting mixture is stirred at room temperature until a granular precipitate is formed.

-

The solid is removed by filtration and washed with diethyl ether or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: This is a generalized protocol. The specific amounts of reagents, reaction times, and purification methods would need to be optimized for this particular substrate.

Characterization

Although specific experimental spectra for this compound were not identified in the search results, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton (¹H) NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-4 | ~7.5 | d | 1H |

| Pyridine H-5 | ~7.1 | d | 1H |

| -CH₂OH | ~4.6 | s | 2H |

| -OH | Broad singlet | 1H | |

| Pyridine-CH₃ (at C2) | ~2.5 | s | 3H |

| Pyridine-CH₃ (at C6) | ~2.5 | s | 3H |

| Carbon (¹³C) NMR | Predicted Chemical Shift (ppm) |

| Pyridine C2 | ~158 |

| Pyridine C6 | ~157 |

| Pyridine C4 | ~136 |

| Pyridine C3 | ~130 |

| Pyridine C5 | ~120 |

| -CH₂OH | ~60 |

| Pyridine-CH₃ (at C2) | ~24 |

| Pyridine-CH₃ (at C6) | ~20 |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 137.18, corresponding to the molecular weight of the compound.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate

The hydroxymethyl group provides a convenient handle for further chemical modifications, such as oxidation to an aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

Development of Enzyme Inhibitors

A significant application of this compound and its derivatives is in the development of enzyme inhibitors. While specific targets for the parent molecule are not detailed in the provided search results, related structures have been utilized to create brain-penetrant inhibitors targeting enzymes in parasitic protozoa that cause neurological diseases.[2] The substituted pyridine core is a common motif in many enzyme inhibitors, and the dimethyl substitution pattern of this compound can influence its binding affinity, selectivity, and pharmacokinetic properties.

The general workflow for utilizing such a building block in drug discovery is outlined below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically important chemical entity for researchers and drug development professionals. Its straightforward synthesis from readily available precursors and the versatility of its hydroxymethyl group make it an attractive starting point for the creation of novel small molecules. While detailed biological data on the compound itself is limited in the public domain, its utility as a scaffold for enzyme inhibitors highlights its potential in the ongoing quest for new and effective therapeutics. Further exploration of its derivatives is warranted to fully unlock its potential in medicinal chemistry.

References

Spectroscopic Profile of (2,6-Dimethylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,6-Dimethylpyridin-3-yl)methanol. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including substituted pyridines and benzyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | d | 1H | H-4 (Aromatic) |

| ~7.0 - 7.2 | d | 1H | H-5 (Aromatic) |

| ~4.6 - 4.8 | s | 2H | -CH₂OH |

| ~2.5 - 2.6 | s | 3H | 2-CH₃ |

| ~2.4 - 2.5 | s | 3H | 6-CH₃ |

| Variable | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~157 - 159 | C-2 (Aromatic) |

| ~155 - 157 | C-6 (Aromatic) |

| ~136 - 138 | C-4 (Aromatic) |

| ~130 - 132 | C-3 (Aromatic) |

| ~119 - 121 | C-5 (Aromatic) |

| ~60 - 62 | -CH₂OH |

| ~23 - 25 | 2-CH₃ |

| ~21 - 23 | 6-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |

| 1600 - 1580 | Medium-Strong | C=C stretch (pyridine ring) |

| 1470 - 1440 | Medium-Strong | C=C stretch (pyridine ring) |

| 1465 - 1450 | Medium | C-H bend (aliphatic) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

| 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M-H]⁺ |

| 122 | Medium | [M-CH₃]⁺ |

| 106 | High | [M-CH₂OH]⁺ |

| 77 | Medium | [C₅H₄N]⁺ (pyridyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to improve the signal-to-noise ratio.

-

Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI).

GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Chromatographic Separation: Inject the sample into the GC. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

ESI-MS Protocol:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis and Detection: The ions are then analyzed and detected as in GC-MS.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Solubility of (2,6-Dimethylpyridin-3-yl)methanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dimethylpyridin-3-yl)methanol is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, including brain-penetrant enzyme inhibitors.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in different solvent systems. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide furnishes detailed, established experimental protocols for solubility determination. Furthermore, qualitative and quantitative data for structurally related compounds are presented to provide valuable context and predictive insights.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 582303-10-4 |

| Appearance | Likely a solid at room temperature (based on related compounds) |

Solubility Profile

Qualitative Solubility of Structurally Related Compounds

To provide a predictive framework, the following table summarizes the qualitative solubility of pyridine, 2,6-lutidine (2,6-dimethylpyridine), and pyridine-2-sulfonic acid in various organic solvents.

| Solvent | Pyridine[2] | 2,6-Lutidine | Pyridine-2-sulfonic acid |

| Alcohols (e.g., Ethanol, Methanol) | Highly Soluble | Soluble | Soluble |

| Ethers (e.g., Diethyl Ether) | Highly Soluble | Soluble | - |

| Halogenated Solvents (e.g., Chloroform, Dichloromethane) | Highly Soluble | - | Soluble |

| Aprotic Polar Solvents (e.g., THF, DMF) | - | Soluble | - |

| Aromatic Hydrocarbons (e.g., Toluene) | - | - | - |

| Water | Moderately Soluble | - | Soluble |

Note: "-" indicates data not found in the searched sources.

Based on these related compounds, it is anticipated that this compound will demonstrate good solubility in polar protic solvents like alcohols and may also be soluble in polar aprotic solvents and some halogenated solvents. Its solubility in non-polar solvents is expected to be lower.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methodologies can be employed. The following protocols are widely accepted in the scientific community.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound in an organic solvent.

Caption: General workflow for experimental solubility determination.

Gravimetric Method

This classical and highly accurate method directly measures the mass of the dissolved solute in a known volume of the saturated solution.[3]

Objective: To determine the solubility of this compound in a specific organic solvent by mass.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Sealed, temperature-controlled shaker or agitator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE) or centrifugation equipment

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature shaker and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation of Undissolved Solid: After equilibration, cease agitation and allow the solution to stand at the same constant temperature for a few hours to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any particulate matter. Alternatively, centrifuge the sample and carefully collect the supernatant.

-

Quantification: Accurately weigh a clean, dry evaporating dish or vial. Transfer the known volume of the filtered saturated solution to the dish/vial.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed, re-weigh the dish/vial containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute divided by the volume of the solvent used.

UV-Visible Spectrophotometry Method

This method is suitable if this compound possesses a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.[4]

Objective: To determine the concentration of this compound in a saturated solution by measuring its light absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (solvent-compatible)

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Applications in Drug Development

The solubility of this compound and its derivatives is a critical parameter in drug discovery and development for several reasons:

-

Synthetic Chemistry: Solvent selection for reactions, work-up, and purification (e.g., crystallization) is dictated by the solubility of the compound and any intermediates.

-

High-Throughput Screening (HTS): For in vitro assays, compounds are typically dissolved in a solvent like DMSO. Poor solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate data and false positives.

-

Formulation Development: The development of a suitable dosage form, whether oral, injectable, or topical, is highly dependent on the drug's solubility in pharmaceutically acceptable excipients.

-

Pharmacokinetics (ADME): Solubility significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Poor aqueous solubility can lead to low bioavailability.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently sparse in the literature, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the solubility of structurally related compounds and employing the detailed experimental protocols provided, scientists can accurately determine the solubility of this compound in various solvent systems. This essential data will facilitate its effective use in synthesis, screening, and formulation, ultimately advancing its potential in medicinal chemistry and pharmaceutical development.

References

Technical Guide: Purity and Assay of (2,6-Dimethylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of (2,6-Dimethylpyridin-3-yl)methanol. The information presented herein is intended to support quality control, process development, and regulatory submissions within the pharmaceutical and chemical industries.

Compound Profile

This compound is a substituted pyridine derivative with increasing interest in medicinal chemistry and materials science. Accurate determination of its purity and the quantification of its active component (assay) are critical for ensuring its quality, safety, and efficacy in downstream applications.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 582303-10-4[1] |

| Molecular Formula | C8H11NO[1] |

| Molecular Weight | 137.18 g/mol [1] |

| Typical Purity | ≥97%[1] |

Analytical Workflow for Purity and Assay Determination

The comprehensive analysis of this compound involves a multi-step process to identify and quantify the main component, organic impurities, and residual water content. The following diagram illustrates a typical analytical workflow.

Caption: Analytical workflow for this compound.

Assay and Organic Impurity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a primary method for the assay and determination of non-volatile organic impurities.

HPLC Method Parameters

The following table outlines typical starting parameters for the HPLC analysis of this compound, which should be optimized and validated for specific applications.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5)[2] |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C[2] |

| Detection Wavelength | UV at approximately 265 nm (based on pyridine chromophore) |

| Injection Volume | 10 µL[2] |

| Sample Preparation | Dissolve the sample in the mobile phase or a suitable solvent mixture. |

Experimental Protocol for HPLC Analysis

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components as specified. Degas the mobile phases using sonication or vacuum filtration.

-

Standard Preparation:

-

Assay Standard: Accurately weigh a reference standard of this compound and dissolve it in a known volume of diluent (typically the mobile phase) to achieve a target concentration (e.g., 0.5 mg/mL).

-

Impurity Standard: If available, prepare a stock solution of known impurities and dilute to a concentration relevant for quantification (e.g., 0.1% of the assay standard concentration).

-

-

Sample Preparation: Accurately weigh the sample of this compound and prepare it in the same manner as the assay standard.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent), followed by the standard and sample solutions.

-

Record the chromatograms and integrate the peaks.

-

-

Calculations:

-

Assay (%): Calculate the percentage of this compound in the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.

-

Impurities (%): Quantify impurities using the principle of area normalization or by using a reference standard for known impurities.

-

Volatile Impurity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present from the synthesis or degradation of the target compound.

GC-MS Method Parameters

The following are typical starting conditions for GC-MS analysis. Derivatization may be necessary to improve the volatility and peak shape of this compound and related impurities.

| Parameter | Typical Conditions |

| GC Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)[2] |

| Injector Temperature | 250 °C[2] |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate. |

| MS Transfer Line Temp. | 280 °C[2] |

| Ion Source Temperature | 230 °C[2] |

| Mass Range | Scan from m/z 40 to 400[2] |

| Derivatization (optional) | Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed.[2] |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve a weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

(Optional) Derivatization: If required, treat the sample solution with a derivatizing agent according to established procedures.[2]

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

-

Data Analysis:

-

Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards, if available.

-

Quantify impurities by area normalization or by using an internal standard.

-

Water Content Determination by Karl Fischer Titration

Karl Fischer titration is the standard method for the selective and accurate determination of water content in solid and liquid samples.

Karl Fischer Method Parameters

| Parameter | Typical Conditions |

| Titration Method | Volumetric or Coulometric |

| Reagent | Pyridine-free Karl Fischer reagent for one- or two-component systems.[3] |

| Solvent | Anhydrous methanol or a specialized solvent for aldehydes and ketones if they are potential impurities.[3][4] |

| Endpoint Determination | Bivoltammetric indication |

Experimental Protocol for Karl Fischer Titration

-

Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration vessel to a dry state.

-

Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.[4]

-

Sample Analysis:

-

Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

-

Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

-

-

Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and to identify any structurally related impurities.

NMR Parameters

| Parameter | Typical Conditions |

| Spectrometer | 300 MHz or higher |

| Nuclei | ¹H, ¹³C |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |

| Internal Standard | Tetramethylsilane (TMS) |

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substituted pyridine ring.

Logical Relationship in Purity Assessment

The final purity value is a composite of the results from multiple analytical techniques. The following diagram illustrates how the different analytical results contribute to the final purity statement.

Caption: Logic for calculating the final purity of the substance.

Conclusion

The purity and assay of this compound should be determined using a combination of chromatographic and titrimetric methods. HPLC is the preferred method for assay and non-volatile impurity determination, while GC-MS is suitable for volatile impurities and residual solvents. Karl Fischer titration provides an accurate measure of water content. NMR spectroscopy serves as a crucial tool for structural confirmation. The application of these well-defined analytical procedures will ensure the consistent quality and performance of this compound in its intended applications. All methods should be appropriately validated according to ICH guidelines or other relevant regulatory standards.

References

Potential applications of (2,6-Dimethylpyridin-3-yl)methanol in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of (2,6-Dimethylpyridin-3-yl)methanol

Introduction

This compound is a heterocyclic organic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its structure, featuring a substituted pyridine ring, is a recognized pharmacophore present in numerous biologically active molecules. The core utility of this compound lies in its dimethyl-substituted pyridine scaffold coupled with a primary alcohol functional group (-CH2OH). This hydroxymethyl group provides a crucial reactive "handle," allowing for a wide range of synthetic modifications and the development of diverse molecular architectures for drug discovery. This guide explores the core applications of this compound, focusing on its role in the development of kinase inhibitors for oncology and neurodegenerative diseases, supported by quantitative data, experimental protocols, and pathway visualizations.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are key regulators of cell signaling pathways controlling cell cycle progression, survival, and apoptosis.[1] PIM-1 kinase, in particular, is overexpressed in various hematological and solid tumors, making it a significant target for anticancer drug development.[2] The dimethylpyridine scaffold has been successfully utilized to generate potent PIM-1 inhibitors.

Data Presentation: Biological Activity of Dimethylpyridine Derivatives

Several studies have demonstrated the efficacy of compounds derived from a dimethylpyridine core against PIM-1 kinase and cancer cell lines. The data below summarizes the inhibitory concentrations (IC50) of representative compounds.

| Compound ID | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Compound 12 | PIM-1 Kinase | 14.3 | MCF-7 (Breast) | 0.5 | [3][4][5] |

| HepG2 (Liver) | 5.27 | [3][4] | |||

| Staurosporine (Control) | PIM-1 Kinase | 16.7 | - | - | [3][4] |

| Compound 7a | PIM-1 Kinase | 1180 (1.18 µM) | PC3 (Prostate) | 2.11 | [6] |

| Compound 7c | PIM-1 Kinase | 1380 (1.38 µM) | PC3 (Prostate) | 2.56 | [6] |

| Compound 9 | PIM-1 Kinase | 4180 (4.18 µM) | HCT116 (Colon) | 8.35 | [6] |

Experimental Protocols

The synthesis of potent PIM-1 inhibitors from a dimethylpyridine core often involves a multi-step process. The following is a representative protocol based on the synthesis of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide and its subsequent derivatization.[3][5]

Protocol 1: Synthesis of 4,6-dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)

-

Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).

-

Reagents: Carbon disulfide (CS2), potassium hydroxide (KOH), absolute ethanol.

-

Procedure:

-

A mixture of hydrazide 1 (1 mmol), potassium hydroxide (1.5 mmol), and absolute ethanol (20 mL) is prepared in a round-bottom flask.

-

Carbon disulfide (1.5 mmol) is added to the mixture.

-

The reaction mixture is heated under reflux for 8-10 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The solution is acidified with dilute hydrochloric acid (HCl) to precipitate the product.

-

The resulting solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield the pure compound 2 .

-

Protocol 2: Synthesis of Amide-Coupled Derivative (Compound 12)

-

Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).

-

Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), morpholine, triethylamine (Et3N), dimethylformamide (DMF).

-

Procedure:

-

Hydrazide 1 (1 mmol) is dissolved in a mixture of acetic acid and HCl at -5 °C.

-

A solution of sodium nitrite (1.2 mmol) in water is added dropwise to produce the corresponding azide intermediate 10 .

-

In a separate flask, morpholine (1 mmol) is dissolved in DMF.

-

The freshly prepared azide solution is added dropwise to the morpholine solution at -5 °C, followed by the addition of triethylamine (2 mmol).

-

The reaction mixture is stirred at low temperature for 3 hours, then allowed to stir at room temperature for an additional 24 hours.

-

The mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization to yield compound 12 .

-

Visualization: Synthetic Workflow and Signaling Pathway

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM1 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to (2,6-Dimethylpyridin-3-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dimethylpyridin-3-yl)methanol is emerging as a crucial heterocyclic building block in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features, combining a sterically hindered yet nucleophilic pyridine ring with a reactive primary alcohol, offer a versatile scaffold for the construction of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 582303-10-4 | [1] |

| Purity | ≥97% | [1] |

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic strategy involves a two-step process starting from the commercially available 2,6-dimethylpyridine. This proposed pathway is based on established organic transformations.

Caption: Common derivatization pathways for this compound.

Application in the Synthesis of Bioactive Molecules

The 2,6-dimethylpyridine scaffold is a key structural motif in various biologically active compounds. For instance, related structures have been utilized to create brain-penetrant inhibitors targeting enzymes in parasitic protozoa responsible for neurological diseases like human African trypanosomiasis. [2] While specific examples detailing the use of this compound as a starting material are not extensively documented with full experimental procedures in readily available literature, its potential is evident from patent literature where similar pyridine-based alcohols are used in the synthesis of kinase inhibitors and other therapeutic agents. The general strategy often involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution to introduce a variety of functionalities.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While detailed, publicly available experimental protocols for its direct synthesis and subsequent reactions are currently limited, this guide provides a solid foundation based on established synthetic methodologies for related compounds. The outlined synthetic strategies and derivatization pathways offer a roadmap for researchers to incorporate this valuable scaffold into their synthetic programs, paving the way for the discovery of novel and potent bioactive molecules. Further research and publication of detailed experimental data will undoubtedly accelerate the adoption of this building block in the scientific community.

References

Reactivity of the Hydroxymethyl Group in (2,6-Dimethylpyridin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dimethylpyridin-3-yl)methanol is a key building block in medicinal chemistry and materials science. The reactivity of its hydroxymethyl group dictates its utility in the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the chemical transformations of this primary alcohol functionality, including oxidation, esterification, etherification, and halogenation. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways are presented to serve as a practical resource for laboratory scientists.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, and its functionalization is a central theme in the development of novel therapeutic agents. This compound offers a versatile platform for derivatization, primarily through the chemical manipulation of its hydroxymethyl group. The flanking methyl groups on the pyridine ring exert steric and electronic effects that influence the reactivity of the hydroxymethyl moiety. This guide explores the key reactions of this functional group, providing insights into its synthetic potential.

Core Reactivity Pathways

The hydroxymethyl group of this compound undergoes a range of classical alcohol reactions. The primary pathways include oxidation to the corresponding aldehyde or carboxylic acid, esterification with various acylating agents, etherification via Williamson synthesis or other methods, and conversion to halomethylpyridines.

Caption: Key Reactivity Pathways of this compound.

Oxidation Reactions

The oxidation of the hydroxymethyl group in this compound can be controlled to yield either the corresponding aldehyde (2,6-dimethyl-3-pyridinecarboxaldehyde) or the carboxylic acid (2,6-dimethylnicotinic acid), depending on the choice of oxidant and reaction conditions.

Caption: Oxidation Workflow for this compound.

Oxidation to Aldehyde

Mild oxidizing agents are required for the selective conversion of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂) are commonly employed for this transformation of benzylic and heterocyclic alcohols.

Table 1: Illustrative Conditions for Aldehyde Formation from Substituted Benzyl Alcohols

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl alcohol | TPSD | DMSO | 298 K | N/A (Kinetics Study) | [1] |

| Substituted Benzyl alcohols | TPSD | DMSO | 298 K | N/A (Kinetics Study) | [1] |

Illustrative Experimental Protocol: Oxidation to 2,6-Dimethyl-3-pyridinecarboxaldehyde

This protocol is adapted from standard procedures for the oxidation of primary alcohols to aldehydes using manganese dioxide.

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (20 mL/mmol) is added activated manganese dioxide (10 eq).

-

The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite, and the filter cake is washed with dichloromethane.

-

The combined filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography on silica gel.

Oxidation to Carboxylic Acid

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), will oxidize the hydroxymethyl group directly to the carboxylic acid.

Esterification Reactions

The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst.

Caption: Generalized Esterification Process.

Table 2: Illustrative Conditions for Esterification of Alcohols

| Alcohol | Acylating Agent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Secondary Metabolite Alcohols | Various | Chemical or Enzymatic | Various | Various | Generally Good | [2] |

| Eugenol | Acetic Anhydride | Novozym 435 | SC-CO₂ | N/A | High | [2] |

Illustrative Experimental Protocol: Acetylation with Acetic Anhydride

This protocol is based on standard acetylation procedures for primary alcohols.

-

This compound (1.0 eq) is dissolved in pyridine or dichloromethane.

-

A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added, followed by acetic anhydride (1.2 eq).

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo to afford the crude ester, which can be purified by chromatography.

Etherification Reactions

The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a common and versatile approach.

Caption: Williamson Ether Synthesis Pathway.

Illustrative Experimental Protocol: Williamson Ether Synthesis

This protocol is a general procedure for the Williamson ether synthesis.

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes to allow for the formation of the alkoxide.

-

The desired alkyl halide (1.1 eq) is then added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated. The crude ether is purified by column chromatography.

Halogenation Reactions

The hydroxymethyl group can be converted to a halomethyl group, a versatile intermediate for further nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the alcohol to the corresponding chloride.

Table 3: Illustrative Conditions for Chlorination of Pyridylmethanols

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2,6-pyridinedimethanol | Thionyl chloride | Methanol | N/A | 2,6-dichloromethyl pyridine hydrochloride | N/A | [3] |

| 2-methyl-6-hydroxymethylpyridine | Thionyl chloride | N/A | -20 to -5 °C, 1-3 h | 2-methyl-6-(chloromethyl) pyridine hydrochloride | N/A | [4] |

Illustrative Experimental Protocol: Synthesis of 2,6-Dimethyl-3-(chloromethyl)pyridine

This protocol is adapted from procedures for the chlorination of hydroxymethylpyridines with thionyl chloride.[4]

-

This compound (1.0 eq) is added portion-wise to an excess of thionyl chloride (e.g., 2-3 eq) at 0 °C with stirring.

-

The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction (monitored by TLC).

-

Excess thionyl chloride is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which can be purified by distillation or chromatography.

Conclusion

The hydroxymethyl group of this compound is a reactive handle that allows for a wide range of chemical modifications. Through oxidation, esterification, etherification, and halogenation, a diverse library of derivatives can be synthesized. While specific quantitative data for this particular molecule is not always readily available, the reactivity patterns of analogous substituted pyridylmethanols provide a strong predictive framework for designing synthetic routes. The experimental protocols and reaction pathways detailed in this guide offer a solid foundation for researchers to explore the full synthetic potential of this valuable building block.

References

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 4. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]

Stability and Storage of (2,6-Dimethylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,6-Dimethylpyridin-3-yl)methanol. The information presented herein is based on established principles of pyridine chemistry and regulatory guidelines for stability testing of pharmaceutical compounds. While specific experimental stability data for this compound is not extensively available in public literature, this guide synthesizes relevant information to provide best practices for its handling and storage, alongside detailed experimental protocols for stability assessment.

Physicochemical Properties and General Stability

This compound is a substituted pyridine derivative. The pyridine ring, a heteroaromatic amine, generally possesses good stability. However, the presence of the hydroxymethyl and dimethyl functional groups can influence its susceptibility to degradation under certain conditions. The stability of pyridine and its derivatives can be affected by factors such as pH, temperature, light, and the presence of oxidizing agents.

General Storage Recommendations:

To ensure the integrity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. Storage in a cool, dry, and well-ventilated area away from heat and ignition sources is advisable. For long-term storage, refrigeration (2-8 °C) is recommended.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways.[1] These studies are also fundamental in developing and validating stability-indicating analytical methods.[1][2] The recommended stress conditions for this compound, based on ICH guidelines, are summarized in the table below.[3] A target degradation of 5-20% is generally considered optimal to provide meaningful data without being excessive.[4]

| Stress Condition | Typical Experimental Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) for several hours to days. | While the pyridine ring is relatively stable to acid, the hydroxymethyl group could undergo reactions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) for several hours to days. | Generally stable, but harsh conditions could lead to unforeseen reactions. |

| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂), at room temperature for up to 7 days. | Oxidation of the pyridine nitrogen to an N-oxide or degradation of the alkyl side chains. |

| Thermal Degradation | Solid-state: 60-80°C. Solution: Heated reflux. | Decomposition at elevated temperatures. Pyridine derivatives can undergo complex thermal decomposition.[5][6] |

| Photodegradation | Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[3] | Photolytic cleavage or rearrangement. Dihydropyridine analogs are known to be light-sensitive and can oxidize to the corresponding pyridine.[7][8] |

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is essential to separate and quantify the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method would be a suitable starting point. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. Gradient elution is often necessary to achieve adequate separation of all components. The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9]

Validation of the Analytical Method

The validation of a stability-indicating method involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness.[2][10]

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Experimental Protocols

Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate the solution at 60°C. Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate the solution at 60°C. Withdraw samples at various time points, neutralize with 1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Store the solution at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.

-

Thermal Degradation (Solution): Reflux an aliquot of the stock solution at an elevated temperature (e.g., 80°C). Withdraw samples at various time points and dilute for analysis.

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C. At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

-

Photodegradation: Expose a solution of this compound in a photostability chamber to a calibrated light source as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time intervals.

-

Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Caption: Workflow for Forced Degradation and Stability Method Development.

Potential Signaling Pathway Involvement

While specific signaling pathway interactions for this compound are not well-documented, pyridine derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors or receptor modulators.[12][13] For instance, some pyridine derivatives have been investigated for their roles in modulating signaling pathways related to cancer and infectious diseases.[14][15] Any investigation into the biological activity of this compound would likely begin with screening against various kinases, phosphatases, or receptors, followed by cell-based assays to determine its effect on specific signaling cascades.

The diagram below illustrates a hypothetical signaling pathway where a pyridine-based inhibitor might act.

Caption: Hypothetical Inhibition of a Signaling Pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific quantitative data is lacking in the literature, the principles of pyridine chemistry and established regulatory guidelines for stability testing offer a robust approach to ensuring the quality and integrity of this compound in research and development settings. The provided experimental protocols and workflows serve as a starting point for establishing in-house stability programs.

References